An In-depth Technical Guide to 4-amino-3-bromo-5-methylbenzonitrile (CAS 99799-46-9)
An In-depth Technical Guide to 4-amino-3-bromo-5-methylbenzonitrile (CAS 99799-46-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-amino-3-bromo-5-methylbenzonitrile is a substituted aromatic compound that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique trifunctionalized structure, featuring an amino group, a bromine atom, and a nitrile moiety on a toluene scaffold, offers multiple reaction sites for the synthesis of more complex molecules. This guide provides a comprehensive overview of the known and inferred chemical properties of this compound, its likely synthetic routes, potential reactivity, and applications in drug discovery, all grounded in established chemical principles.
Physicochemical Properties
While specific experimental data for 4-amino-3-bromo-5-methylbenzonitrile is not widely available, its physicochemical properties can be estimated based on its structure and data from analogous compounds.
| Property | Estimated Value/Information | Source/Basis for Estimation |
| CAS Number | 99799-46-9 | [1] |
| Molecular Formula | C8H7BrN2 | Calculated |
| Molecular Weight | 211.06 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Based on similar substituted benzonitriles |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Likely soluble in organic solvents like ethanol, methanol, and dichloromethane. | General solubility of similar aromatic compounds |
Synthesis and Reactivity
The synthesis of 4-amino-3-bromo-5-methylbenzonitrile can be logically approached through the regioselective bromination of a suitable precursor. A plausible synthetic pathway is outlined below.
Proposed Synthesis
A common strategy for the synthesis of brominated anilines is the direct electrophilic bromination of the corresponding aniline derivative. The amino group is a strong activating group and ortho-, para-director. The methyl group is also an activating, ortho-, para-director. Therefore, starting from 4-amino-5-methylbenzonitrile, the bromine atom would be directed to the position ortho to the amino group and meta to the nitrile group.
Experimental Protocol: Synthesis of 4-amino-3-bromo-5-methylbenzonitrile
Materials:
-
4-amino-5-methylbenzonitrile
-
Bromine (Br₂)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
Dissolve 4-amino-5-methylbenzonitrile in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in methanol dropwise to the stirred solution. The reaction is typically rapid.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization or column chromatography to yield 4-amino-3-bromo-5-methylbenzonitrile.
This proposed synthesis is analogous to the bromination of 3-chloro-4-amino-benzonitrile.[2]
Reactivity
The reactivity of 4-amino-3-bromo-5-methylbenzonitrile is dictated by its three functional groups: the nitrile, the amino group, and the bromine atom.
-
Nitrile Group: The cyano group is a versatile functional group that can undergo various transformations.[3] It can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.[4][5] The rate of hydrolysis is influenced by the electronic nature of the other substituents on the ring.[3][4] The nitrile group can also be reduced to a primary amine (aminomethyl group).[3]
-
Amino Group: The amino group can be diazotized and subsequently replaced by a variety of other functional groups (Sandmeyer reaction). It can also undergo acylation, alkylation, and other reactions typical of primary aromatic amines.
-
Bromine Atom: The bromine atom is a key functional group for cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.[6] These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures.[7] The versatility of brominated aromatic compounds makes them crucial building blocks in pharmaceutical development.[8]
The interplay of the electron-donating amino group and the electron-withdrawing bromine and nitrile groups influences the overall electron density of the aromatic ring, affecting its susceptibility to further electrophilic or nucleophilic aromatic substitution.[3][4]
Applications in Drug Discovery
Substituted benzonitriles are important pharmacophores and intermediates in the development of new therapeutic agents.[3][9] The presence of a bromine atom in 4-amino-3-bromo-5-methylbenzonitrile significantly enhances its utility in drug discovery.[8][10]
This compound can serve as a scaffold for the synthesis of a diverse library of molecules. For instance, the bromine atom can be utilized in palladium-catalyzed cross-coupling reactions to introduce various substituents, while the amino and nitrile groups can be further functionalized.[6] This multi-handle approach allows for systematic structure-activity relationship (SAR) studies, which are crucial in the optimization of lead compounds.
Brominated aromatic compounds have been incorporated into a wide range of clinically used drugs and investigational new drugs.[8] The introduction of a bromine atom can modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as its metabolic stability, binding affinity, and selectivity.[10]
Safety and Handling
Conclusion
4-amino-3-bromo-5-methylbenzonitrile is a chemical intermediate with significant potential in synthetic organic chemistry, particularly in the field of drug discovery. While detailed experimental data for this specific compound is sparse, its chemical properties and reactivity can be reasonably inferred from the extensive literature on related benzonitrile and brominated aromatic compounds. Its trifunctional nature provides a versatile platform for the synthesis of complex molecules, making it a valuable tool for medicinal chemists and researchers in the life sciences. Further investigation into the properties and reactions of this compound is warranted to fully exploit its synthetic utility.
References
- Benchchem. Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis.
- Benchchem. Comparative reactivity of Benzonitrile and other aromatic nitriles.
- NextSDS. 4-Amino-3-bromo-5-methylbenzonitrile — Chemical Substance Information.
- PubChem. 4-(Aminomethyl)-3-bromo-5-methylbenzonitrile | C9H9BrN2 | CID 171014627.
- Jordan Journal of Chemistry (JJC). Substituent Effects on the Hydrolysis of m-Substituted Benzonitriles in Sulfuric Acid Solutions at 25.0 ± 0.1.
- Sigma-Aldrich. 4-Amino-3-bromo-5-nitrobenzonitrile | 1239720-33-2.
- Thieme. First TDAE Reactivity Using Benzonitrile Derivatives as Substrates and Its Application to the Synthesis of 3-Substituted Isochro.
- ChemicalBook. 4-AMINO-3-BROMO-5-CHLOROBENZONITRILE synthesis.
- RSC Publishing. Kinetics of the Reaction of a Substituted Benzonitrile Oxide with Some Arylacetylenes.
- Fisher Scientific. SAFETY DATA SHEET.
- ResearchGate. An Efficient Synthetic Process for Scale-Up Production of 4,5Diamino2-(trifluoromethyl)benzonitrile and 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine.
- PubChem. 4-Amino-3-bromobenzonitrile | C7H5BrN2 | CID 1515279.
- Benchchem. Application of 4-Bromo-2-methylbenzonitrile in Pharmaceutical Drug Discovery: A Detailed Guide.
- MSDS of 4-Amino-3-bromo-N,n-dimethyl-5-nitro-benzamide.
- Thermo Fisher Scientific. SAFETY DATA SHEET.
- 4-BROMO-3-METHYL-5-NITROBENZONITRILE — Chemical Substance Information.
- ACS Publications. Use of Sodium Bromate for Aromatic Bromination: Research and Development.
- Tethys Chemical. The Role of Bromine in Modern Pharmaceuticals.
- Benchchem. An In-depth Technical Guide to the Synthesis of 4-Amino-3-(tert-butyl)benzonitrile.
- Google Patents. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
- The Essential Role of Brominated Aromatic Compounds in Chemical Innovation.
- Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design.
- PubMed. Regioselective one-pot bromination of aromatic amines.
- Chongqing Chemdad Co. ,Ltd. 4-amino-3-bromo-5-trifluromethyl-Benzonitrile.
- Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile.
- PMC. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer.
- Organic Syntheses Procedure. Benzoic acid, 4-amino-3-methyl-, ethyl ester.
- Indirect precursors of short chain perfluorocarboxylic acids (PFCAs): Human health tier II assessment Chemicals in this assessme.
- BLD Pharm. 99799-09-4|2-(4-Hydroxycyclohexyl)acetic acid|BLD Pharm.
- Apollo Scientific. 4-Amino-3-bromo-5-nitrobenzonitrile.
- BOC Sciences. CAS 62584-27-4 (4-Amino-3-bromo-5-trifluromethyl-benzonitrile).
- Thermo Scientific Chemicals. 4-Amino-3-bromobenzonitrile, 97% 5 g | Buy Online.
- Cheméo. Chemical Properties of 2-Furanmethanol, tetrahydro- (CAS 97-99-4).
- ChemicalBook. 3-AMINO-4-BROMO-5-METHYLBENZONITRILE CAS#: 1002761-99-0.
- 2026-03-01T02:40+00:00 · bvseo_fps, prod_bvrr, vn_firebird_3.1.50 · cp_1, bvpage1 · loc_ja_JP, 38548SIGMA, prd, sort_relevancy · co_noreviews, co_noquestions, tv_0, tr_0.
- Ambeed. 99799-09-4 | 2-(4-Hydroxycyclohexyl)acetic acid | Aliphatic Cyclic Hydrocarbons.
- MDPI. Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate.
- ACS Publications. Design, Structure−Activity Relationships and in Vivo Characterization of 4-Amino-3-benzimidazol-2-ylhydroquinolin-2-ones: A Novel Class of Receptor Tyrosine Kinase Inhibitors | Journal of Medicinal Chemistry.
Sources
- 1. nextsds.com [nextsds.com]
- 2. 4-AMINO-3-BROMO-5-CHLOROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. jms.ump.edu.pl [jms.ump.edu.pl]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. 4-Amino-3-bromo-5-nitrobenzonitrile | 1239720-33-2 [sigmaaldrich.com]
- 14. 4-Amino-3-bromobenzonitrile | C7H5BrN2 | CID 1515279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 1239720-33-2 Cas No. | 4-Amino-3-bromo-5-nitrobenzonitrile | Apollo [store.apolloscientific.co.uk]
